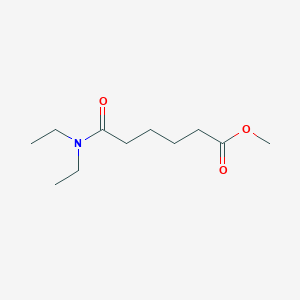

Methyl 6-(diethylamino)-6-oxohexanoate

Overview

Description

Methyl 6-(diethylamino)-6-oxohexanoate is an organic compound with a complex structure that includes a diethylamino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(diethylamino)-6-oxohexanoate typically involves the reaction of hexanoic acid derivatives with diethylamine and methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(diethylamino)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(diethylamino)-6-oxohexanoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Similar in structure but with a different chain length and substitution pattern.

Methyldiethanolamine: Contains a diethanolamine group instead of a diethylamino group.

Uniqueness

Methyl 6-(diethylamino)-6-oxohexanoate is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Methyl 6-(diethylamino)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diethylamino group attached to a hexanoate backbone, which contributes to its lipophilicity and potential interaction with biological membranes. The molecular formula is .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant antimalarial effects against Plasmodium falciparum, particularly in multidrug-resistant strains. Compounds derived from this structure have shown to induce morphological changes in gametocytes and inhibit exflagellation, which are critical for the parasite's life cycle .

- Cytotoxicity : In vitro studies have demonstrated that this compound can exert cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of glioma cells with an IC50 value indicating effective potency .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this activity and elucidate the mechanisms involved .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Studies have indicated that the compound may inhibit specific enzymes involved in critical metabolic pathways in both parasites and cancer cells. For example, it has been linked to the inhibition of histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression .

- Induction of Apoptosis : Evidence suggests that the compound may promote apoptosis in cancer cells through various signaling pathways. This includes activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .

Case Study 1: Antimalarial Efficacy

In a study examining the efficacy of this compound derivatives against P. falciparum, researchers observed a significant reduction in parasitemia levels in infected mice models. The lead compound demonstrated high selectivity for malaria parasites compared to human cells, highlighting its potential as a therapeutic agent with minimal cytotoxicity .

Case Study 2: Cytotoxicity Against Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on human glioma cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an adjunct therapy in cancer treatment .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 6-(diethylamino)-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-12(5-2)10(13)8-6-7-9-11(14)15-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZDHZQDQAGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288743 | |

| Record name | methyl 6-(diethylamino)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-23-0 | |

| Record name | NSC57424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-(diethylamino)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.